molecular formula C17H14O2 B11947418 1,3-Dioxolane, 2-(9-anthracenyl)- CAS No. 4764-28-7

1,3-Dioxolane, 2-(9-anthracenyl)-

Cat. No.: B11947418
CAS No.: 4764-28-7
M. Wt: 250.29 g/mol
InChI Key: RDPZFVZDKKOOAA-UHFFFAOYSA-N
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Description

1,3-Dioxolane, 2-(9-anthracenyl)- is an organic compound with the molecular formula C17H14O2 It is a derivative of 1,3-dioxolane, where one of the hydrogen atoms is replaced by a 9-anthracenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dioxolane, 2-(9-anthracenyl)- can be synthesized through the condensation of 9-anthracenecarboxaldehyde with ethylene glycol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the dioxolane ring. Common acid catalysts used in this reaction include p-toluenesulfonic acid and sulfuric acid .

Industrial Production Methods

Industrial production of 1,3-dioxolane derivatives often involves similar condensation reactions but on a larger scale. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization ensures high yield and purity of the final product .

Mechanism of Action

The mechanism of action of 1,3-dioxolane, 2-(9-anthracenyl)- involves its interaction with various molecular targets. The anthracene moiety can intercalate into DNA, affecting its structure and function. Additionally, the compound can participate in redox reactions, influencing cellular oxidative stress pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Dioxolane, 2-(9-anthracenyl)- is unique due to the combination of the dioxolane ring and the anthracenyl group, which imparts both stability and reactivity. This dual functionality makes it a valuable compound in various applications, from organic synthesis to materials science.

Properties

CAS No.

4764-28-7

Molecular Formula

C17H14O2

Molecular Weight

250.29 g/mol

IUPAC Name

2-anthracen-9-yl-1,3-dioxolane

InChI

InChI=1S/C17H14O2/c1-3-7-14-12(5-1)11-13-6-2-4-8-15(13)16(14)17-18-9-10-19-17/h1-8,11,17H,9-10H2

InChI Key

RDPZFVZDKKOOAA-UHFFFAOYSA-N

Canonical SMILES

C1COC(O1)C2=C3C=CC=CC3=CC4=CC=CC=C42

Origin of Product

United States

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